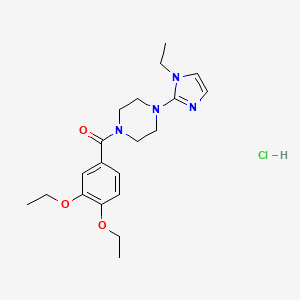

(3,4-diethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(3,4-diethoxyphenyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O3.ClH/c1-4-22-10-9-21-20(22)24-13-11-23(12-14-24)19(25)16-7-8-17(26-5-2)18(15-16)27-6-3;/h7-10,15H,4-6,11-14H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBCSECLQRODFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OCC)OCC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(3,4-Diethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic organic compound that exhibits significant potential for pharmacological applications. Its structure features a diethoxyphenyl group and a piperazine moiety substituted with an ethyl-imidazole, which are known to interact with various biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes functional groups that contribute to its reactivity and biological activity. The piperazine ring allows for versatile chemical interactions, while the carbonyl group in the methanone structure is prone to nucleophilic addition reactions. The diethoxyphenyl group may facilitate electrophilic aromatic substitution reactions, enhancing the compound's medicinal chemistry profile.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The imidazole and piperazine components are particularly relevant in pharmacology, often found in drugs targeting serotonin and dopamine receptors. Studies suggest that this compound may act as an antagonist or modulator at these receptors, influencing various neurochemical pathways .

Biological Activity Spectrum

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

- Antidepressant Effects : Similar compounds have shown efficacy in treating depression by modulating serotonin levels.

- Anxiolytic Properties : The piperazine component is often associated with anxiolytic effects.

- Antipsychotic Activity : Potential interactions with dopamine receptors suggest possible antipsychotic applications.

Comparative Biological Activity Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (3,4-Dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone | Dimethoxy instead of diethoxy | Potential antidepressant |

| (3-Fluorophenyl)(4-(1-propyl-1H-imidazol-2-yl)piperazin-1-yl)methanone | Fluorophenyl group | Antipsychotic properties |

| (3-Methylphenyl)(4-(1-benzyl-1H-imidazol-2-yl)piperazin-1-yl)methanone | Methylphenyl group | Anxiolytic effects |

Case Studies and Research Findings

Several studies have explored the pharmacological potential of similar compounds:

- Dopamine Receptor Interaction : A study focusing on D3 dopamine receptor agonists highlighted structural modifications that enhanced receptor selectivity and potency. Such modifications could be applied to the synthesis of this compound to optimize its biological activity .

- Quantitative Structure–Activity Relationship (QSAR) Modeling : Computational methods like QSAR modeling have been employed to predict the biological activity of compounds based on their structural characteristics. This approach can be utilized to anticipate the pharmacological effects of this compound.

- Binding Affinity Studies : Interaction studies using techniques such as surface plasmon resonance have been conducted to evaluate the binding affinities of similar compounds with specific receptors or enzymes. These studies are crucial for understanding how this compound interacts at the molecular level.

Q & A

Q. What are the critical steps for synthesizing (3,4-diethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride, and how can purity be ensured?

The synthesis typically involves:

Coupling of precursors : Reacting a substituted phenyl ketone with a piperazine-imidazole derivative under controlled conditions (e.g., using coupling agents like EDCI or DCC in anhydrous solvents such as DCM or THF).

Salt formation : Treating the free base with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability .

Purification : Column chromatography or recrystallization to isolate the compound.

Characterization : NMR (¹H/¹³C) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and HPLC for purity assessment (>95% recommended for pharmacological studies) .

Q. How should researchers handle and store this compound to maintain stability?

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood to avoid inhalation or skin contact. Avoid exposure to moisture or heat .

- Storage : Keep in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to prevent degradation. Solubility in DMSO or ethanol (at 10 mM) is recommended for long-term storage .

Q. What analytical techniques are essential for characterizing this compound?

- Structural confirmation : ¹H/¹³C NMR to verify aromatic protons (δ 6.5–7.5 ppm), piperazine protons (δ 2.5–3.5 ppm), and imidazole protons (δ 7.0–8.0 ppm) .

- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column .

- Thermal stability : TGA/DSC to analyze decomposition temperatures (>200°C typically for hydrochloride salts) .

Advanced Research Questions

Q. How can computational tools predict the pharmacological targets of this compound?

- Molecular docking : Use software like AutoDock Vina to model interactions with receptors (e.g., serotonin or dopamine receptors due to the piperazine-imidazole scaffold). Validate with binding free energy calculations (ΔG < –7 kcal/mol suggests strong affinity) .

- QSAR modeling : Correlate structural features (e.g., diethoxy substitution, logP ~2.5) with activity data from analogs to predict bioavailability and target selectivity .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Dose-response curves : Test activity across a wide concentration range (nM–µM) to identify off-target effects.

- Assay validation : Use orthogonal methods (e.g., radioligand binding vs. functional cAMP assays for GPCR targets) .

- Control compounds : Include known agonists/antagonists (e.g., ketanserin for 5-HT2A receptors) to benchmark results .

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Solvent optimization : Replace DCM with MeCN or DMF to improve solubility of intermediates.

- Catalysis : Screen palladium or copper catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are used.

- Process monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Q. What methodologies assess the compound’s environmental impact or biodegradation?

- Ecotoxicity assays : Test acute toxicity in Daphnia magna (LC50) or algae growth inhibition.

- Degradation studies : Expose to simulated sunlight (UV irradiation) or soil microbiota, followed by LC-MS/MS to identify breakdown products (e.g., piperazine or imidazole fragments) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.